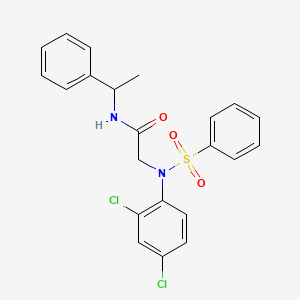
N-(1,2-diphenylethyl)urea
Übersicht
Beschreibung
N-(1,2-diphenylethyl)urea, also known as N,N'-diphenylethane-1,2-diamine, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Model Systems for Aggregation Phenomena
N-(1,2-diphenylethyl)urea has been utilized in scientific research as a model system for studying aggregation phenomena in poly(phenyleneethynylenes) (PPEs). It adopts different conformations to mimic the aggregated and unaggregated states of PPEs, showing significant differences in quantum yield between these states. This makes it a valuable tool for understanding the behavior of PPEs in various conditions (Ricks et al., 2004).
2. Penetration Enhancers in Human Skin
In dermatological research, analogues of N-(1,2-diphenylethyl)urea, such as 1,3-diphenylurea, have been assessed for their potential as skin penetration enhancers. They are particularly effective when delivered from propylene glycol, enhancing the permeation of certain substances through human skin (Williams & Barry, 1989).
3. Analytical Characterization in Research Chemicals
N-(1,2-diphenylethyl)urea and its analogues have been studied for analytical characterization in the context of dissociative agents sold as 'research chemicals'. Detailed analytical data including mass spectrometry, chromatography, and nuclear magneticresonance spectroscopy are used to differentiate between isomeric compounds and understand their chemical properties (Wallach et al., 2015).
4. Synthesis and Characterization
The compound has been the subject of various studies focused on its synthesis and characterization, highlighting its utility in different applications. New methods have been developed to prepare N-(1,2-diphenylethyl)urea, aiming for more efficient, inexpensive, and cleaner approaches (Tran & Berlin, 2004).
5. Role in Cytokinin Activity
Research has demonstrated that N-(1,2-diphenylethyl)urea exhibits cytokinin activity, influencing the growth and development of plants. This has led to studies exploring the correlation between its chemical structure and biological activity (Bruce & Zwar, 1966).
6. Environmental Impact of Urea Fertilization
Studies involving N-(1,2-diphenylethyl)urea have also looked into the environmental impacts of urea fertilization in agriculture, particularly how it affects soil microbial communities and nitrogen loss through processes like ammonia volatilization (Sun et al., 2019).
7. Synthesis of Other Compounds
It has been used in the synthesis of various organic compounds, providing insights into regioselective reactions and aiding in the development of newchemical entities. For example, research into the reactions of N-(1,2-diphenylethyl)urea with other compounds has helped understand the structure and reactivity of these products, with potential implications in various fields of chemistry (Kravchenko et al., 2014).
8. Influence on Agronomic Performance and Reactive Nitrogen Losses
In agricultural research, the effects of additives like N-(1,2-diphenylethyl)urea on nitrogen-intensive crops have been examined. Studies have focused on comparing the impact of various additives on crop yield, soil health, and nitrogen emissions, providing valuable insights for sustainable farming practices (Souza et al., 2019).
Eigenschaften
IUPAC Name |
1,2-diphenylethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUKXAYBBVOZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)


![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)
![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)